Compound Description: BMS-193884 is a selective endothelin ET(A) receptor antagonist, identified as a clinical development candidate. []
Relevance: While not directly analogous in structure to N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, BMS-193884 shares the presence of a heterocyclic ring system (isoxazole and oxazole) and a sulfonamide group. This compound exemplifies the exploration of heterocyclic motifs in drug discovery, a theme potentially relevant to the target compound.
Compound Description: BMS-207940 is a highly potent and orally active ET(A) selective antagonist, displaying improved binding affinity and metabolic stability compared to BMS-193884. []
Relevance: BMS-207940 is a direct derivative of BMS-193884, incorporating modifications at the 2' position of the biphenyl system. This modification led to enhanced potency and selectivity. Like BMS-193884, this compound demonstrates the importance of heterocyclic and sulfonamide moieties in drug design, highlighting the potential relevance of these features to N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide.
Compound Description: PF-03716556 is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. It exhibits a rapid onset of action and greater potency compared to existing acid suppressants. []
Relevance: Although structurally distinct from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, PF-03716556 highlights the utilization of heterocyclic frameworks (imidazopyridine and dihydrochromen) in designing biologically active molecules.
Compound Description: Revaprazan is an acid pump antagonist that has been available on the market. []
Relevance: Revaprazan, like PF-03716556, exemplifies the use of heterocyclic structures (tetrahydroisoquinoline and pyrimidine) in developing drugs targeting specific biological pathways. This reinforces the potential importance of the heterocyclic furan and pyridine rings present in N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide.
Compound Description: Omeprazole is a widely used proton pump inhibitor for treating gastroesophageal reflux disease. []
Relevance: Similar to other acid suppressants mentioned, omeprazole incorporates heterocyclic moieties (benzimidazole and pyridine) within its structure. This further emphasizes the prevalence and significance of heterocyclic compounds in pharmaceutical research, potentially providing insights into the design and activity of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide.
N,N-dimethyl-2-[5-(1,2,4-triazole-1-yl-methyl)-1H-indole-3-yl]-ethylamine sulfate salt (2:1)
Compound Description: This compound is a selective agonist of 5-HT1-like receptors and is beneficial for treating clinical disorders, particularly migraine and related conditions. []
Relevance: Although structurally different from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, this compound highlights the application of heterocyclic structures (indole and triazole) in drug discovery, specifically targeting serotonin receptors.
Compound Description: SPIII-5H and its derivatives demonstrate antiviral activity against influenza A and B viruses. They inhibit an early step in the viral replication cycle, likely virus adsorption or penetration. []
Relevance: Despite structural differences from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, SPIII-5H showcases the use of heterocyclic systems (indole and pyrimidine) and sulfonamide groups in developing antiviral agents.
Compound Description: TP1 is a potential inhibitor of euchromatin histone lysine methyltransferase (EHMT2), identified through virtual screening of a chemical library. []
Relevance: Although structurally dissimilar to N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, TP1 emphasizes the exploration of heterocyclic frameworks (pyrimidine) in drug discovery for managing diseases like β-thalassemia, highlighting the potential therapeutic applications of heterocyclic compounds.
Compound Description: Similar to TP1, TP2 is another potential EHMT2 inhibitor identified through virtual screening, demonstrating promising binding affinity to the target protein. []
Relevance: TP2, along with TP1, exemplifies the use of heterocyclic structures (indole and pyrimidine) in discovering novel therapeutic agents. Their identification as potential EHMT2 inhibitors further underscores the relevance of heterocyclic motifs in pharmaceutical research, potentially providing insights into the design and activity of N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide.
Compound Description: F80 served as the template molecule for virtual screening to identify novel EHMT2 inhibitors. Its known activity against EHMT2 provided a basis for searching structurally similar compounds with potential therapeutic applications. []
Relevance: Though structurally dissimilar to N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, F80 exemplifies the importance of heterocyclic frameworks (tetrahydroazepine and pyrimidine) in drug discovery. Its role as a template for identifying new EHMT2 inhibitors reinforces the significance of heterocyclic compounds in pharmaceutical research.
Compound Description: This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2 enzymatic activity. It induces apoptosis and differentiation specifically in SMARCB1-deleted malignant rhabdoid tumors (MRT) cells. []
Relevance: This compound, structurally distinct from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, highlights the utilization of diverse heterocyclic frameworks (dihydropyridine, tetrahydropyran, and morpholine) in designing biologically active molecules, particularly in the context of cancer therapy.
Compound Description: Pazopanib is a potent pan-VEGF receptor (VEGFR) inhibitor under clinical development for renal-cell cancer and other solid tumors. []
Relevance: Pazopanib, with its indazole and pyrimidine moieties, exemplifies the use of heterocyclic structures in developing anticancer drugs. While structurally different from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, Pazopanib demonstrates the continued relevance of heterocyclic compounds in pharmaceutical research, particularly in oncology.
Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide exhibiting excellent fungicidal activities and low toxicity to rats. It shows superior or comparable fungicidal potency to commercial fungicides. []
Relevance: Although structurally different from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, HNPC-A9229 demonstrates the application of heterocyclic structures (pyridine and pyrimidine) in developing fungicidal agents.
Compound Description: Toceranib is an antineoplastic drug used in the treatment of canine mast cell tumors. []
Relevance: While structurally distinct from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, Toceranib incorporates multiple heterocyclic moieties (indole, pyrrole, and pyrrolidine) within its structure, showcasing the versatility of these motifs in pharmaceutical applications, particularly in the field of oncology.
Compound Description: AMG 9810 is a novel, potent, and competitive transient receptor potential vanilloid type 1 (TRPV1) antagonist that blocks all known modes of TRPV1 activation, including protons, heat, and endogenous ligands. It demonstrates antihyperalgesic effects in animal models of inflammatory pain. []
Relevance: While structurally different from N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, AMG 9810 highlights the use of acrylamide derivatives in designing biologically active molecules, particularly those targeting ion channels involved in pain sensation.
Compound Description: Almorexant is a dual orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonist that promotes sleep in animals and humans during their active period. []
Relevance: Although structurally dissimilar to N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide, Almorexant demonstrates the potential of targeting specific receptors involved in sleep-wake regulation for therapeutic purposes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.